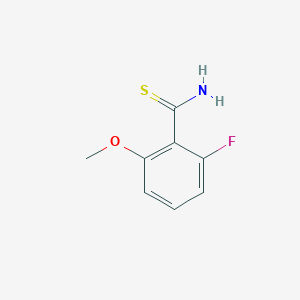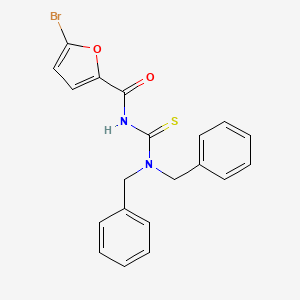
5-溴-N-(二苄基氨基羰基硫代)呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
抗菌和抗真菌特性
- 呋喃-2-甲酰胺衍生物,包括与5-溴-N-(二苄基氨基羰基硫代)呋喃-2-甲酰胺相关的衍生物,已表现出显着的抗菌和抗真菌活性。一项由Sweidan 等人(2021 年)进行的研究表明,这些化合物对各种细菌和真菌菌株具有活性,突出了它们在对抗微生物感染方面的潜力。
抗流感活性
- 根据Yongshi 等人(2017 年)的一项研究,呋喃-甲酰胺衍生物已被确定为 H5N1 甲型流感病毒的有效抑制剂。这表明 5-溴-N-(二苄基氨基羰基硫代)呋喃-2-甲酰胺在抗病毒研究中具有潜力,特别是针对流感病毒。
抗原生动物特性
- Ismail 等人(2004 年)对呋喃衍生物的研究表明它们对原生动物感染有效。这些化合物,包括 5-溴-N-(二苄基氨基羰基硫代)呋喃-2-甲酰胺,在治疗由原生动物引起的疾病方面显示出前景,为其潜在的治疗应用增添了另一个维度。
抗疟疾潜力
- 与 5-溴-N-(二苄基氨基羰基硫代)呋喃-2-甲酰胺类似的溴代苯并噻吩甲酰胺衍生物已被探索其抗疟疾特性。一项由Banerjee 等人(2011 年)进行的研究发现,这些化合物对引起疟疾的寄生虫恶性疟原虫有效。
抗菌活性
- 由Mageed 等人(2021 年)进行的一项研究证明了源自 5-溴-2,3-二(呋喃-2-基)-1h-吲哚的杂环化合物的抗菌活性。这些发现表明 5-溴-N-(二苄基氨基羰基硫代)呋喃-2-甲酰胺在开发新的抗菌剂方面具有潜力。
群体感应抑制
- 呋喃衍生物因其抑制微生物群体感应(一种对细菌通讯和生物膜形成至关重要的过程)的能力而被研究。由Benneche 等人(2008 年)进行的研究表明,像 5-溴-N-(二苄基氨基羰基硫代)呋喃-2-甲酰胺这样的化合物可能有效破坏细菌通讯途径。
细胞毒活性
- 对呋喃衍生物的研究还探讨了它们对各种癌细胞系的细胞毒活性。例如,Teixeira 等人(2007 年)研究了呋喃化合物在抑制癌细胞生长中的功效,表明 5-溴-N-(二苄基氨基羰基硫代)呋喃-2-甲酰胺在癌症研究中的潜在应用。
作用机制
Target of Action
It is known that furan derivatives, which include 5-bromo-n-(dibenzylcarbamothioyl)furan-2-carboxamide, have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Furan derivatives have been noted for their remarkable therapeutic efficacy .
生化分析
Biochemical Properties
5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with mitogen-activated protein kinase 10, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.
Cellular Effects
The effects of 5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with mitogen-activated protein kinase 10 can lead to alterations in cell signaling pathways that regulate cell growth and apoptosis . Additionally, this compound has been shown to affect gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes.
Molecular Mechanism
At the molecular level, 5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in changes in gene expression by influencing the activity of transcription factors. Furthermore, the compound’s interaction with mitogen-activated protein kinase 10 suggests a role in modulating kinase activity, which is crucial for various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function, such as promoting cell growth and differentiation. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.
Metabolic Pathways
5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can influence cellular function. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways and influence cellular energy production .
Transport and Distribution
The transport and distribution of 5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide within cells and tissues are crucial for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments, thereby affecting its activity and function .
Subcellular Localization
The subcellular localization of 5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide is essential for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
5-bromo-N-(dibenzylcarbamothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S/c21-18-12-11-17(25-18)19(24)22-20(26)23(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIHYBBQFFGBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2639380.png)
![N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2639382.png)
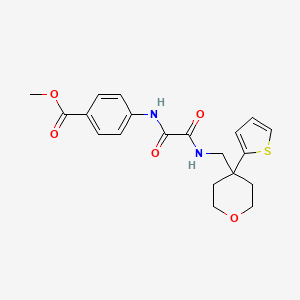
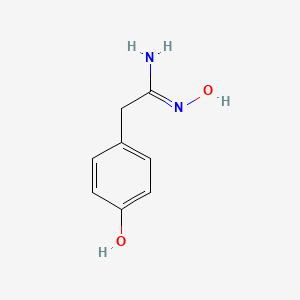

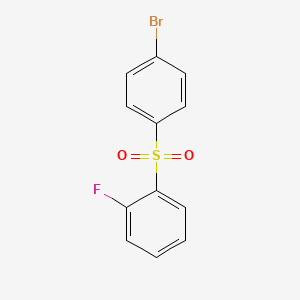

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639395.png)

![2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2639398.png)



